molecular formula C9H12O3 B11913786 1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone

1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone

Cat. No.: B11913786
M. Wt: 168.19 g/mol
InChI Key: WGONEIZDZZBGBL-DTWKUNHWSA-N
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Description

1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is an organic compound with a unique structure that includes a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone typically involves the use of chiral building blocks to ensure the correct stereochemistry. One common method involves the reaction of a dihydropyran derivative with ethanone under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanol: Similar structure but with hydroxyl groups instead of ethanone.

    1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diacetate: Contains acetate groups instead of ethanone.

Uniqueness

1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-[(3R,4R)-4-acetyl-3,4-dihydro-2H-pyran-3-yl]ethanone

InChI

InChI=1S/C9H12O3/c1-6(10)8-3-4-12-5-9(8)7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1

InChI Key

WGONEIZDZZBGBL-DTWKUNHWSA-N

Isomeric SMILES

CC(=O)[C@H]1COC=C[C@H]1C(=O)C

Canonical SMILES

CC(=O)C1COC=CC1C(=O)C

Origin of Product

United States

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